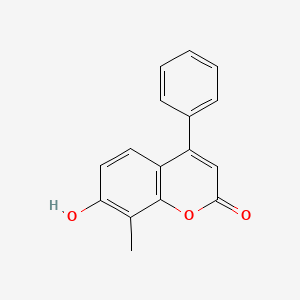

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

7-hydroxy-8-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-13(9-15(18)19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMUHRWNDDQVEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20416624 | |

| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21392-48-3 | |

| Record name | 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20416624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one basic properties

An In-depth Technical Guide to the Physicochemical and Biological Characterization of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this compound, a novel derivative of the coumarin scaffold. Coumarins are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The subject molecule integrates three key pharmacophores: the core 2H-chromen-2-one lactone, a 7-hydroxyl group known to impart significant antioxidant activity, and a 4-phenyl substituent which can influence receptor binding and molecular planarity.

Given the limited availability of direct experimental data for this specific derivative, this document serves as a predictive and methodological whitepaper. It leverages established chemical principles and extensive data from structurally related analogs to propose a robust synthesis strategy, outline a comprehensive workflow for structural elucidation, and detail protocols for initial biological screening. This guide is intended for researchers in medicinal chemistry, drug discovery, and materials science, providing the foundational knowledge required to investigate this promising compound.

Molecular Profile and Physicochemical Predictions

The unique arrangement of functional groups in this compound dictates its fundamental chemical and physical properties. Understanding these properties is the first step in designing experiments for its synthesis, purification, and formulation.

Chemical Structure and Nomenclature

The core structure consists of a benzene ring fused to an α-pyrone ring, forming the characteristic coumarin skeleton.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₆H₁₂O₃[2]

-

Molecular Weight: 268.27 g/mol

-

CAS Number: Not currently assigned.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on the chemical structure and data from analogous compounds. These values are crucial for selecting appropriate solvent systems for synthesis, purification, and biological assays.

| Property | Predicted Value/Range | Rationale & Key Structural Contributor |

| Melting Point (°C) | 220 - 250 | The planar, rigid ring system with a phenyl group allows for efficient crystal packing via π–π stacking. Similar 4-phenyl and 7-hydroxy coumarins exhibit high melting points. For instance, 7-hydroxy-4-phenyl-2H-chromen-2-one melts at 247-249 °C.[3] |

| pKa | 7.0 - 8.5 | The phenolic hydroxyl group at C7 is acidic. Its acidity is influenced by the electron-withdrawing nature of the coumarin ring system. |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, acetone, and hot ethanol. | The dominant nonpolar phenyl and coumarin rings limit aqueous solubility. The hydroxyl group provides some polarity, allowing solubility in polar aprotic solvents. |

| Appearance | Expected to be a pale yellow or off-white crystalline solid. | Many 7-hydroxycoumarin derivatives are light-colored solids due to the extended π-conjugated system which absorbs in the near-UV/blue region of the spectrum.[3] |

Synthesis and Purification Strategy

A robust and efficient synthesis is paramount for obtaining high-purity material for characterization and screening. The Pechmann condensation is the most logical and historically validated approach for this class of coumarins.

Proposed Synthetic Route: Pechmann Condensation

The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester. For the target molecule, the reaction between 2-methylresorcinol and ethyl benzoylacetate is the most direct pathway.

Caption: Proposed synthesis via Pe-chmann Condensation.

Experimental Protocol: Synthesis

This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion before proceeding to purification.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylresorcinol (1.0 eq).

-

Reaction Initiation: Add ethyl benzoylacetate (1.1 eq) to the flask.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (2.0 - 3.0 eq) dropwise while cooling the flask in an ice bath. The causality for slow, cooled addition is to control the highly exothermic nature of the initial reaction and prevent charring of the reactants.

-

Reaction Progression: After addition, remove the ice bath and heat the reaction mixture to 80-90 °C using an oil bath for 2-4 hours.

-

In-Process Monitoring (TLC): Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, fluorescent spot (under UV light) indicates product formation. This step prevents premature workup of an incomplete reaction.

-

Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. The crude product should precipitate out of the acidic aqueous solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Drying: Dry the crude product in a vacuum oven at 60 °C overnight.

Purification and Validation Workflow

Purity is critical for accurate biological and physicochemical measurements. Recrystallization is the preferred method for this type of crystalline solid.

Caption: Workflow for compound purification and validation.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot absolute ethanol. The choice of ethanol is based on the predicted solubility; it should be highly soluble when hot and poorly soluble when cold. Add hot water dropwise until the solution becomes slightly turbid.

-

Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is essential for forming well-defined, pure crystals, excluding impurities into the mother liquor.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Purity Validation: Assess the purity of the final product by:

-

Melting Point Determination: A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity.

-

TLC Analysis: A single spot on the TLC plate in multiple solvent systems confirms the absence of major impurities.

-

Structural Elucidation and Characterization

Unambiguous confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. The following data are predictions based on known spectral characteristics of the coumarin scaffold and its substituents.

Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.0-10.5 ppm (s, 1H): Phenolic -OH proton. δ ~7.2-7.8 ppm (m, 7H): Aromatic protons from the phenyl ring and the coumarin C5/C6 positions. δ ~6.2 ppm (s, 1H): Olefinic proton at C3. In many 4-substituted coumarins, this signal is shifted downfield. δ ~2.2 ppm (s, 3H): Methyl (-CH₃) protons at C8. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 ppm: Lactone carbonyl carbon (C2). δ ~150-158 ppm: Aromatic carbons attached to oxygen (C7, C8a). δ ~110-140 ppm: Aromatic and olefinic carbons (C3, C4, C4a, C5, C6, and phenyl carbons). δ ~105 ppm: C8 carbon. δ ~9 ppm: Methyl carbon. |

| FT-IR (KBr, cm⁻¹) | ~3300-3500 cm⁻¹: Broad peak corresponding to the O-H stretching of the hydroxyl group. ~1680-1720 cm⁻¹: Strong, sharp peak from the C=O stretching of the α,β-unsaturated lactone. This is a hallmark of the coumarin core.[4] ~1550-1620 cm⁻¹: Multiple peaks from C=C stretching vibrations within the aromatic and pyrone rings. |

| Mass Spec. (EI-MS) | m/z 268 [M]⁺: Molecular ion peak. m/z 240 [M-CO]⁺: A characteristic fragmentation pattern for coumarins, involving the loss of carbon monoxide from the lactone ring. |

Preliminary Biological Evaluation

The structural motifs of this compound suggest potential as a bioactive agent, particularly as an antioxidant.

Rationale for Biological Interest

-

Antioxidant Activity: The 7-hydroxy group is a well-known radical scavenger. Phenolic compounds can donate a hydrogen atom to neutralize free radicals, a key mechanism in preventing oxidative stress. Studies on other 7-hydroxycoumarins have confirmed potent antioxidant effects.[5]

-

Cytotoxic/Anticancer Activity: The planar coumarin ring system is capable of intercalating with DNA, and many derivatives have shown significant cytotoxic activity against various cancer cell lines.[6][7] The 4-phenyl group may enhance this property through increased hydrophobicity and π-stacking interactions.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a reliable method for quantifying the antioxidant potential of the compound.

-

Preparation of Solutions:

-

Prepare a 1 mM stock solution of the test compound in DMSO.

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark, as DPPH is light-sensitive.

-

Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µM). Ascorbic acid should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each dilution of the test compound or control.

-

Add 100 µL of the DPPH solution to each well.

-

A blank well should contain 100 µL of methanol and 100 µL of the test compound solution (to account for any absorbance from the compound itself). A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes. The causality for incubation in the dark is to prevent photodegradation of the DPPH radical.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

-

Conclusion and Future Directions

This compound is a promising, yet underexplored, member of the coumarin family. This guide provides a comprehensive, predictive, and practical framework for its investigation. The proposed synthesis via Pechmann condensation is robust and high-yielding for analogous structures. The predicted physicochemical and spectroscopic properties provide a clear roadmap for purification and unambiguous structural confirmation.

Future research should focus on executing the proposed synthesis and characterization to establish definitive experimental data. Following confirmation of its antioxidant properties, further screening is warranted to explore its potential as an anti-inflammatory, antimicrobial, or cytotoxic agent, thereby fully elucidating the therapeutic potential of this novel molecular architecture.

References

- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(75), 39667-39671.

- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4). Available from: [Link]

-

Butcher, R. J., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 12), 1775–1778. Available from: [Link]

- Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation. Chemical Papers, 76(5), 2939-2951.

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

- Gaikwad, S. B., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 633-639.

-

Li, Y., & Wang, J. (2020). Crystal structure of 7-hydroxy-4-phenyl-2H-chromen-2-one, C15H10O3. Zeitschrift für Kristallographie - New Crystal Structures, 235(3), 457-458. Available from: [Link]

-

Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. ResearchGate. Available from: [Link]

-

Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., Narayana, B., & Samshad. (2007). 7-Hydroxy-4-methyl-2H-chromen-2-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3412–o3413. Available from: [Link]

- Kecel-Gunduz, S., Budama-Kilinc, Y., Bicak, B., Gok, B., Belmen, B., Aydogan, F., & Yolacan, C. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Journal of the Indian Chemical Society, 100(1), 100821.

-

Khan, K. M., Saify, Z. S., Begum, S., Noor, F., Khan, M. Z., Hayat, S., Choudhary, M. I., Perveen, S., Atta-Ur-Rahman, & Zia-Ullah. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives. Natural Product Research, 17(2), 115–125. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). [Image]. Available from: [Link]

-

Khan, K. M., et al. (2003). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives. Natural Product Research. Available from: [Link]

-

ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from: [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from: [Link]

-

Piechotta, C., et al. (2024). High-resolution mass spectrometric elucidation of electron ionization induced fragmentation pathways of methylated warfarin and its major hydroxylated metabolites. Journal of Mass Spectrometry, 59(5), e5018. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arabjchem.org [arabjchem.org]

- 6. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Characteristics of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Abstract: This technical guide provides a comprehensive examination of the physicochemical properties of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a substituted 4-phenylcoumarin. Coumarins represent a significant class of benzopyrone-containing heterocyclic compounds with diverse applications stemming from their unique photophysical properties and broad range of biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed synthesis protocol, in-depth analysis of expected spectroscopic characteristics, and an overview of the potential biological significance of this molecular scaffold. The guide emphasizes the causal relationships behind experimental methodologies, ensuring both technical accuracy and practical applicability in a research setting.

Core Molecular and Physicochemical Properties

This compound (C₁₆H₁₂O₃) is a structurally specific derivative of the 4-phenylumbelliferone family. The introduction of a methyl group at the C-8 position sterically and electronically influences the coumarin core, which can impact its solubility, crystal packing, and interactions with biological targets. Its fundamental and computationally predicted properties are essential for experimental design, from selecting appropriate solvent systems to interpreting biological assay results.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₃ | [PubChemLite][1] |

| Molecular Weight | 252.27 g/mol | [PubChemLite][1] |

| Monoisotopic Mass | 252.07864 Da | [PubChemLite][1] |

| Appearance | Expected to be a solid (e.g., pale yellow or white crystals) | Inferred from analogs |

| Predicted XlogP | 3.1 | [PubChemLite][1] |

| Predicted CCS ([M+H]⁺) | 153.5 Ų | [PubChemLite][1] |

| Synonyms | 7-hydroxy-8-methyl-4-phenylcoumarin | N/A |

XlogP is a measure of lipophilicity, a critical parameter in drug design for predicting membrane permeability. The predicted Collision Cross Section (CCS) is valuable for advanced mass spectrometry techniques like ion mobility-mass spectrometry (IM-MS), aiding in structural confirmation.

Synthesis via Pechmann Condensation

The most direct and widely adopted method for synthesizing 4-substituted 7-hydroxycoumarins is the Pechmann condensation.[2][3] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. For the target molecule, this translates to the reaction between 2-methylresorcinol (providing the 7-hydroxy-8-methyl-substituted benzene ring) and ethyl benzoylacetate (providing the 4-phenyl-substituted pyrone ring).

The mechanism is initiated by the acid-catalyzed transesterification between the phenol's hydroxyl group and the ester of the β-ketoester. This is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the activated aromatic ring attacks the keto-carbonyl, and subsequent dehydration yields the fused heterocyclic coumarin ring system. The choice of a strong acid catalyst like concentrated sulfuric acid is critical for promoting both the initial transesterification and the subsequent cyclization and dehydration steps.[4]

Experimental Workflow: Synthesis of this compound

Caption: Pechmann condensation workflow for synthesis.

Detailed Experimental Protocol:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-methylresorcinol (1.24 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and dropwise, add concentrated sulfuric acid (10 mL) to the mixture with vigorous stirring. The temperature should be maintained below 10 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting solution for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (3:7).

-

Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with constant stirring. A solid precipitate should form.

-

Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This step is crucial to remove residual acid.

-

Purification: Dry the crude solid. Purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield the final product. Dry the purified crystals under vacuum.

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Experiments are typically conducted in a deuterated solvent like DMSO-d₆ or CDCl₃.

Expected ¹H NMR Signals:

-

-OH Proton: A broad singlet, typically downfield (> 9.0 ppm), which is exchangeable with D₂O.

-

Aromatic Protons (Phenyl Ring): A multiplet in the range of 7.2-7.6 ppm, integrating to 5 protons.

-

Aromatic Protons (Coumarin Ring): Two doublets corresponding to the H-5 and H-6 protons. Based on similar structures, H-5 is expected to be further downfield (~7.5 ppm) than H-6 (~6.8 ppm).

-

Vinylic Proton (H-3): A sharp singlet around 6.2-6.4 ppm. The absence of a substituent at the C-3 position leads to this characteristic singlet.

-

-CH₃ Proton: A sharp singlet around 2.2-2.4 ppm, integrating to 3 protons.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C-2): A signal in the range of 160-162 ppm.

-

Quaternary Carbons: Signals for C-4, C-7, C-8, C-8a, C-4a, and the ipso-carbon of the phenyl ring. The hydroxyl- and oxygen-bearing carbons (C-7, C-4) will be significantly downfield.

-

Aromatic CH Carbons: Multiple signals in the aromatic region (100-140 ppm).

-

Methyl Carbon: An upfield signal around 15-20 ppm.

Standard Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Include standard 2D experiments like COSY and HSQC to aid in unambiguous peak assignment.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Results:

-

Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique.

-

High-Resolution MS (HRMS): This would provide the exact mass. For C₁₆H₁₂O₃, the expected exact mass for the protonated molecule [M+H]⁺ is 253.0859 Da. Observing this mass with a low ppm error would confirm the molecular formula.

-

Fragmentation: MS/MS analysis would likely show characteristic losses, such as the loss of CO (28 Da) from the lactone ring, which is a common fragmentation pathway for coumarins.

Standard Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to identify the most stable molecular ion ([M+H]⁺ or [M-H]⁻).

-

Analysis: Determine the m/z of the molecular ion peak and compare it with the theoretical exact mass.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[7]

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Absorptions typically just above 3000 cm⁻¹.

-

C=O Stretch (Lactone): A strong, sharp absorption band around 1700-1730 cm⁻¹, characteristic of the α,β-unsaturated lactone in the coumarin ring.

-

C=C Stretch (Aromatic/Vinylic): Multiple sharp bands in the 1450-1620 cm⁻¹ region.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[8] Coumarins are known for their strong UV absorption and fluorescence.

-

Expected Absorption: 7-hydroxycoumarins typically exhibit two major absorption bands. For this structure, one intense band would be expected around 250-280 nm and another strong, longer-wavelength band around 320-350 nm, corresponding to π→π* transitions within the extended conjugated system. The exact λ_max is solvent-dependent.

Potential Biological Significance

While specific biological data for this compound is limited, the 7-hydroxy-4-phenylcoumarin scaffold is a well-documented pharmacophore with a range of activities. Extrapolation from these related compounds provides a strong rationale for investigating the target molecule in similar contexts.

Anticancer and Cytotoxic Potential: Many 4-phenylcoumarin derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[9][10] Studies on related compounds suggest that their mechanism of action can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[10] For example, compound 4d (a triazole derivative of 7-hydroxy-4-phenylcoumarin) was shown to arrest cancer cells in the G2/M phase and induce apoptosis.[10]

Caption: Potential mechanisms of action for 4-phenylcoumarins.

Antibacterial Activity: The coumarin nucleus is a common feature in many antimicrobial agents. Studies on 5,7-dihydroxy-4-phenyl coumarin and 7,8-dihydroxy-4-phenyl coumarin have confirmed their antibacterial activity against a range of bacterial strains.[11] Molecular docking studies suggest that these compounds may act by inhibiting essential bacterial enzymes like tyrosyl-tRNA synthetase or DNA gyrase.[11]

The specific substitution pattern of this compound—combining the lipophilic phenyl and methyl groups with the hydrogen-bonding hydroxyl group—makes it a compelling candidate for screening in both anticancer and antimicrobial assays.

Conclusion

This compound is a promising, yet underexplored, member of the 4-phenylcoumarin family. This guide outlines a robust and reliable synthetic pathway via the Pechmann condensation and provides a detailed framework for its comprehensive physicochemical characterization. Based on the well-documented biological activities of its structural analogs, this compound represents a valuable target for further investigation in medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents. The protocols and predictive data contained herein serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate this and other related coumarin derivatives.

References

-

BenchChem. (n.d.). 7-Hydroxy-4-phenylcoumarin: A Technical Overview for Researchers. Retrieved from BenchChem website.[9]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org.[5]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry.[6]

-

BenchChem. (n.d.). Physical and chemical properties of 7-Hydroxy-4-phenylcoumarin. Retrieved from BenchChem website.[12]

-

Al-Warhi, T., et al. (2020). Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed, 32(23), 11462-11475.[10]

-

National Center for Biotechnology Information. (n.d.). 7-Hydroxy-4-phenylcoumarin. PubChem Compound Database. Retrieved from [Link]]

-

Glavaš-Obrovac, L., et al. (2013). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Molecules, 18(5), 5916-5930.[13]

-

Gadkhe, S. A., et al. (2017). Synthesis and Characterization of New 7-Hydroxy-4-Methyl Coumarin Incorporated Flavanone and Isoxazoline Derivatives. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(3), 274-278.

-

Stanković, N., et al. (2017). Chemical structures of investigated compounds: a 7-hydroxy-4-phenyl coumarin... ResearchGate.[11]

-

Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry, 16, 275-286.[14]

-

National Center for Biotechnology Information. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem Compound Database. Retrieved from [Link]]

-

Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. Chemistry & Chemical Technology, 16(1), 1-16.[15]

-

Patil, S. B., et al. (2021). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 6(15), 10145–10156.[2]

-

Department of Chemistry, University of Minnesota. (n.d.). Pechmann Condensation. Retrieved from University of Minnesota website.[3]

-

Mourtas, S., et al. (n.d.). Synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one (1). ResearchGate.[16]

-

Lafta, S. J., et al. (2013). Synthesis and Characterization of Some (7-Hydroxy-4-Methyl-2H-Chromen-2-One) Derivatives. Journal of Kerbala University, 11(4).[17]

-

Kumar, R., et al. (2023). Synthesis of coumarin derivatives via Pechmann condensation and nitration reaction. Journal of Emerging Technologies and Innovative Research (JETIR), 10(10).[4]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163.[18]

-

Mass Spectrometry Development Center. (n.d.). 7-Hydroxy-8-[(ethylamino)methyl]-chromen-2-one. Retrieved from Mass Spectrometry Development Center website.[19]

-

BenchChem. (n.d.). Spectroscopic characterization (NMR, IR, UV-Vis) of 4-Hydroxycoumarin. Retrieved from BenchChem website.[7]

-

Martins, P., et al. (2016). Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. Molecules, 21(8), 1077.[20]

-

IIT Guwahati. (2006). Ultraviolet and Visible Spectroscopy. NPTEL.[8]

-

Kadhim, Q. S., et al. (n.d.). ¹H NMR and ¹³C spectrum of 7-Hydroxy 4-methylcoumarine. ResearchGate.[21]

-

Završnik, D., et al. (2008). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.[22]

-

Traven, V. F., et al. (1997). Electronic absorption spectra and structure of hydroxycoumarin derivatives and their ionized forms. Canadian Journal of Chemistry, 75(3), 363-370.[23]

-

Bečić, E., et al. (2025). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate.[24]

Sources

- 1. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]

- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [open.bu.edu]

- 4. jetir.org [jetir.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. aseestant.ceon.rs [aseestant.ceon.rs]

- 14. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 15. journals.urfu.ru [journals.urfu.ru]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. arkat-usa.org [arkat-usa.org]

- 19. spectrabase.com [spectrabase.com]

- 20. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one (CAS: 21392-48-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one, a member of the 4-phenylcoumarin family, is a heterocyclic organic compound with significant potential in medicinal chemistry. While direct research on this specific molecule is emerging, the broader class of 4-phenylcoumarins is well-documented for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of this compound, including its chemical properties, a probable synthetic route via the Pechmann condensation, and an exploration of its predicted biological activities based on the current understanding of related compounds. Standardized experimental protocols for investigating these potential activities are also detailed to facilitate further research and drug discovery efforts.

Introduction: The Promise of the 4-Phenylcoumarin Scaffold

Coumarins are a class of benzopyrone compounds widely distributed in nature and also accessible through synthetic routes. The 4-phenylcoumarin scaffold, in particular, has garnered substantial interest from the scientific community due to its diverse pharmacological profile. The introduction of a phenyl group at the 4-position of the coumarin nucleus often imparts significant biological activity. While extensive research exists for the general class, this guide focuses on the specific derivative, this compound, providing a foundational resource for its scientific exploration.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 21392-48-3 | [1] |

| Molecular Formula | C₁₆H₁₂O₃ | [2] |

| Molecular Weight | 252.27 g/mol | [2] |

| IUPAC Name | 7-hydroxy-8-methyl-4-phenylchromen-2-one | [2] |

| Canonical SMILES | CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O | [2] |

| InChI Key | ZRMUHRWNDDQVEX-UHFFFAOYSA-N | [2] |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols. | N/A |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established methods for coumarin synthesis. The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.

Proposed Synthetic Pathway: Pechmann Condensation

The Pechmann condensation involves the reaction of a phenol with a β-ketoester under acidic conditions. For the synthesis of this compound, 2-methylresorcinol would serve as the phenolic starting material, and ethyl benzoylacetate would be the appropriate β-ketoester.

Reaction Scheme:

Pechmann Condensation for Synthesis

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-methylresorcinol (1 equivalent) and ethyl benzoylacetate (1-1.2 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15, to the reaction mixture with stirring. The reaction is often performed neat or in a high-boiling solvent.

-

Heating: Heat the reaction mixture, typically between 80-120 °C, for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water to remove the acid catalyst, and dry.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, including the chemical shifts and coupling constants of the protons and carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.

-

Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on 4-phenylcoumarin derivatives, this compound is predicted to exhibit a range of biological activities.

Anticancer Activity

Many 4-phenylcoumarin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.

Potential Signaling Pathways in Anticancer Activity:

Potential Anticancer Signaling Pathways

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Coumarins are known to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes and cytokines. The mechanism may involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the downregulation of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.

-

Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Antimicrobial Activity

Various coumarin derivatives have shown activity against a broad spectrum of bacteria and fungi. The mechanism of action can involve the disruption of the microbial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Biological Activity Screening:

Screening Workflow

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities are yet to be fully elucidated, the wealth of data on related 4-phenylcoumarins provides a strong rationale for its investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its anticancer, anti-inflammatory, and antimicrobial properties. In-depth mechanistic studies will be crucial to identify its molecular targets and pathways of action, paving the way for its potential translation into clinical applications. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

-

PubChem Compound Summary for CID 5336569, 7-hydroxy-8-methyl-4-phenylchromen-2-one. National Center for Biotechnology Information. [Link]

-

Chemsrc. This compound, CAS 21392-48-3. [Link]

Sources

An In-depth Technical Guide to the Spectral Analysis of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for the coumarin derivative 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, grounded in the principles of structural organic chemistry. We will explore the causality behind experimental choices, establish self-validating protocols, and synthesize the information from multiple techniques to achieve an unambiguous structural elucidation of the target molecule. All methodologies and interpretations are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Substituted 4-Phenylcoumarins

Coumarins (2H-chromen-2-ones) are a prominent class of benzopyrone scaffolds found widely in natural products and are of significant interest in medicinal chemistry due to their diverse biological activities. The substitution pattern on the coumarin ring system is a critical determinant of its pharmacological profile.[1] The 4-phenylcoumarin scaffold, in particular, is a core structure in neoflavonoids and has been investigated for applications ranging from anticancer to anticoagulant therapies.[2]

The specific compound of interest, this compound (Molecular Formula: C₁₆H₁₂O₃, Monoisotopic Mass: 252.0786 Da[3]), combines several key structural features: a phenolic hydroxyl group at C7, a methyl group at C8, and a phenyl ring at C4. Accurate and comprehensive spectral characterization is paramount for confirming the identity, assessing the purity, and understanding the chemical properties of this molecule. This guide provides the foundational spectroscopic knowledge required for such an endeavor.

Synthesis and Sample Preparation

Synthetic Pathway: The Pechmann Condensation

The most direct and widely used method for synthesizing 4-substituted coumarins is the Pechmann condensation.[4] This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[5][6] For the synthesis of this compound, the logical precursors are 2-methylresorcinol and a phenyl β-ketoester, such as ethyl benzoylacetate.

The mechanism, catalyzed by a strong acid (e.g., H₂SO₄), proceeds through an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation) and subsequent dehydration to form the final coumarin ring system.[5]

Caption: Pechmann condensation for target synthesis.

Protocol: Sample Preparation for Spectroscopic Analysis

The quality of spectral data is directly dependent on the purity of the sample and the correct preparation technique.

-

Purity Confirmation : Before analysis, ensure the sample is purified, typically via recrystallization from a suitable solvent like ethanol, and dried under vacuum to remove residual solvents. Purity can be initially assessed by thin-layer chromatography (TLC) and melting point determination.

-

NMR Sample Preparation :

-

Solvent Choice : DMSO-d₆ is the recommended solvent. Its utility is twofold: it readily dissolves a wide range of organic compounds, and its hygroscopic nature is less of a concern for observing the exchangeable phenolic -OH proton, which typically appears as a distinct, often broad, singlet. Using CDCl₃ may result in the -OH peak being very broad or not observed.

-

Procedure : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆.

-

Standard : Add a small drop of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer : Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

IR Sample Preparation (Solid State) :

-

Method : The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and minimal sample preparation.[7]

-

Procedure : Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure firm contact.

-

Alternative (KBr Pellet) : If ATR is unavailable, grind 1 mg of the sample with 100 mg of dry, spectroscopic-grade KBr. Press the mixture into a transparent pellet using a hydraulic press.[7]

-

-

Mass Spectrometry Sample Preparation :

-

Method : Electrospray ionization (ESI) is a suitable method for this compound.

-

Procedure : Prepare a dilute solution (~10-50 µg/mL) of the sample in a solvent such as methanol or acetonitrile. The solution can be directly infused into the mass spectrometer.

-

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides the most detailed information regarding the electronic environment of protons in the molecule. The following assignments are based on established data for similar coumarin structures.[8]

Caption: Structure of the target compound.

Expected ¹H NMR Spectral Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Rationale for Assignment |

| -OH (C7) | ~10.5 | Broad Singlet | 1H | Phenolic protons are acidic and typically appear far downfield. The signal is often broad due to chemical exchange and will disappear upon addition of D₂O.[8] |

| H-5 | ~7.6 | Doublet | 1H | This proton is ortho to the C4a-C5 bond and part of the main aromatic ring. It is coupled to H-6. |

| H-6 | ~6.9 | Doublet | 1H | This proton is ortho to the C7 hydroxyl group and coupled to H-5. |

| -CH₃ (C8) | ~2.2 | Singlet | 3H | Aromatic methyl groups typically appear in this region. The singlet multiplicity indicates no adjacent protons. |

| H-3 | ~6.3 | Singlet | 1H | This vinylic proton at C3 is characteristic of the coumarin core and appears as a sharp singlet. |

| Phenyl (C4) | 7.3 - 7.5 | Multiplet | 5H | The five protons of the unsubstituted phenyl ring at the C4 position will appear as a complex multiplet in the standard aromatic region. |

¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Expected ¹³C NMR Spectral Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale for Assignment |

| C2 (C=O) | ~160 | The lactone carbonyl carbon is significantly deshielded and appears far downfield. |

| C4 | ~155 | The C4 carbon, attached to the phenyl group and part of the α,β-unsaturated system, is highly deshielded. |

| C7 (-OH) | ~161 | Aromatic carbon attached to an oxygen atom. |

| C8a | ~154 | Quaternary carbon at the ring junction. |

| C3 | ~112 | Vinylic carbon adjacent to the phenyl-substituted C4. |

| C4a | ~113 | Quaternary carbon at the ring junction. |

| C5 | ~127 | Aromatic CH carbon. |

| C6 | ~112 | Aromatic CH carbon, shielded by the ortho -OH group. |

| C8 (-CH₃) | ~110 | Aromatic carbon attached to the methyl group. |

| C1' (Phenyl) | ~135 | Quaternary carbon of the phenyl ring attached to C4. |

| C2', C3', C4' (Phenyl) | 128 - 130 | Aromatic CH carbons of the phenyl ring. |

| C8-CH₃ | ~9 | The methyl carbon is highly shielded and appears upfield. |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through fragmentation analysis.

Expected Mass Spectrometry Data

-

Technique : High-Resolution Mass Spectrometry (HRMS) with ESI source.

-

Molecular Ion :

-

[M+H]⁺ (Positive Mode): Expected m/z = 253.0859

-

[M-H]⁻ (Negative Mode): Expected m/z = 251.0714

-

-

Rationale : The calculated monoisotopic mass is 252.0786 Da.[3] HRMS allows for the confirmation of the elemental formula C₁₆H₁₂O₃.

Plausible Fragmentation Pathway

A common fragmentation pathway for coumarins involves the retro-Diels-Alder (RDA) reaction or the characteristic loss of carbon monoxide (CO) from the lactone ring.

Caption: Primary fragmentation of the molecular ion.

The initial loss of CO (28 Da) from the pyrone ring is a hallmark of the coumarin skeleton. This would result in a significant fragment ion at m/z 225. Further fragmentation of the phenyl and substituted benzene rings would lead to smaller ions.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3500 | Broad | O-H Stretch | The broadness is characteristic of a hydrogen-bonded phenolic hydroxyl group.[9] |

| 1690 - 1730 | Strong | C=O Stretch (Lactone) | This strong absorption is characteristic of the α,β-unsaturated ester (lactone) in the coumarin ring.[10] |

| 1600 - 1620 | Medium | C=C Stretch (Aromatic) | Vibrations of the carbon-carbon double bonds within the aromatic rings. |

| ~1250 | Strong | C-O Stretch (Phenol) | Stretching vibration of the aryl C-O bond. |

| 700 - 800 | Strong | C-H Bending (Aromatic) | Out-of-plane bending vibrations for the substituted benzene and phenyl rings.[7] |

Integrated Spectroscopic Analysis: A Self-Validating System

-

Confirmation of Core Structure : The IR spectrum confirms the presence of a hydroxyl group (broad ~3400 cm⁻¹), a lactone carbonyl (~1710 cm⁻¹), and aromatic rings (~1610 cm⁻¹).[9][10]

-

Molecular Formula : HRMS confirms the elemental composition as C₁₆H₁₂O₃ with high accuracy.[3]

-

Piece-by-Piece Assembly (NMR) :

-

¹H NMR identifies all distinct proton environments: a phenolic proton, two coupled aromatic protons on the main ring, a vinylic singlet, an aromatic methyl singlet, and a 5-proton system for the phenyl group.

-

¹³C NMR confirms the carbon count (16 distinct signals) and identifies the key carbons: the lactone carbonyl, carbons attached to oxygen, vinylic carbons, and the methyl carbon.

-

-

Cross-Validation : The fragmentation in MS (loss of CO) is consistent with the lactone structure identified by IR and NMR. The number of protons and carbons from NMR perfectly matches the molecular formula from MS. The chemical shifts and coupling patterns in the ¹H NMR are consistent with the substitution pattern deduced from the synthesis (Pechmann condensation).

Collectively, these spectral data points provide an unambiguous and robust confirmation of the structure as This compound .

References

-

Wikipedia Contributors. (2023). Pechmann condensation. Wikipedia. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

-

Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. Royal Society of Chemistry. [Link]

-

National Institutes of Health. (n.d.). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. ResearchGate. [Link]

-

Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. [Link]

-

National Institutes of Health. (n.d.). 4-Phenylcoumarin. PubChem. [Link]

-

National Institutes of Health. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]

-

Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]

-

Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their biological evaluation. Research Square. [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). ResearchGate. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875). [Link]

-

Semantic Scholar. (n.d.). Synthesis and Spectroscopic Characterization of Fluorescent 3-Acetyl-4-Hydroxy Coumarin for Biomedical and Latent Fingerprint Applications. [Link]

-

ResearchGate. (n.d.). Comparison of observed and calculated FT-IR spectra of 8-formyl-7hydroxy-4-methylcoumarin. ResearchGate. [Link]

-

MDPI. (n.d.). Spectroscopical and Molecular Studies of Four Manganese(I) PhotoCORMs with Bioinspired Ligands Containing Non-Coordinated Phenol Groups. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubChemLite. (2025). This compound. PubChemLite. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Phenylcoumarin | C15H10O2 | CID 613729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C16H12O3) [pubchemlite.lcsb.uni.lu]

- 4. jk-sci.com [jk-sci.com]

- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 6. Pechmann Condensation [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one | European Journal of Chemistry [eurjchem.com]

- 10. rsc.org [rsc.org]

Spectroscopic Elucidation of 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive examination of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of the coumarin derivative, 7-hydroxy-8-methyl-4-phenyl-2H-chromen-2-one. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectroscopic principles and experimental considerations essential for the unambiguous identification and characterization of this and structurally related compounds. The insights provided herein are critical for professionals in pharmaceutical research and synthetic chemistry, where precise structural confirmation is paramount.

Molecular Structure and its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. The structure of this compound, a substituted coumarin, presents several key features that will manifest distinctively in its NMR and IR spectra.

DOT Diagram of this compound:

Caption: Chemical structure of this compound.

The key structural elements to consider are:

-

The α,β-unsaturated lactone system of the coumarin core, which will give rise to a characteristic carbonyl (C=O) stretch in the IR spectrum and influence the chemical shifts of nearby protons and carbons in the NMR spectra.

-

The trisubstituted aromatic ring of the coumarin nucleus, which will exhibit a specific splitting pattern in the ¹H NMR spectrum.

-

The monosubstituted phenyl ring at the 4-position, which will produce its own set of signals in the aromatic region of the NMR spectra.

-

The hydroxyl (-OH) and methyl (-CH₃) groups , which will have distinct and readily identifiable signals in both IR and NMR spectra.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a clear fingerprint of its key structural motifs.

Experimental Protocol for FT-IR Spectroscopy

A standard method for acquiring the IR spectrum of a solid sample like this coumarin derivative is the Potassium Bromide (KBr) pellet technique.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):

-

Finely grind 1-2 mg of the sample with approximately 100 mg of anhydrous KBr using an agate mortar and pestle.

-

Transfer the resulting powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument's software will automatically subtract the background to produce the final IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

Predicted IR Spectral Data and Interpretation

Based on the analysis of similar coumarin structures, the following table summarizes the expected IR absorption bands for this compound.[2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3300 | Strong, Broad | O-H stretching of the hydroxyl group |

| ~3100-3000 | Medium | C-H stretching of aromatic rings |

| ~2950-2850 | Weak | C-H stretching of the methyl group |

| ~1720-1700 | Strong | C=O stretching of the α,β-unsaturated lactone |

| ~1620-1580 | Medium-Strong | C=C stretching of the aromatic rings and the C=C bond in the lactone ring |

| ~1450 | Medium | C-H bending of the methyl group |

| ~1250 | Strong | C-O stretching of the lactone and the phenolic hydroxyl group |

| ~850-750 | Strong | C-H out-of-plane bending of the aromatic rings |

Causality Behind Spectral Features:

-

The broadness of the O-H stretch is due to hydrogen bonding.

-

The position of the C=O stretch is influenced by its conjugation with the C=C double bond in the pyrone ring, which lowers the frequency compared to a simple saturated ester.

-

The multiple peaks in the 1620-1450 cm⁻¹ region are characteristic of the complex vibrational modes of the fused aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structural elucidation of this compound.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.

-

The choice of solvent is crucial. DMSO-d₆ is often preferred for hydroxy-substituted aromatics as it can help in observing the hydroxyl proton, which might otherwise exchange too rapidly with trace amounts of water in other solvents.

Data Acquisition:

-

¹H NMR: A standard proton spectrum is acquired. The spectral width is typically set from 0 to 12 ppm.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to observe all unique carbon atoms as singlets. The spectral width is typically set from 0 to 200 ppm.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.

Predicted ¹H NMR Spectral Data and Interpretation

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound, assuming DMSO-d₆ as the solvent. These predictions are based on data from structurally similar compounds.[5][6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | 7-OH |

| ~7.5-7.7 | Multiplet | 5H | Phenyl-H |

| ~7.4 | Doublet | 1H | H-5 |

| ~6.9 | Doublet | 1H | H-6 |

| ~6.2 | Singlet | 1H | H-3 |

| ~2.2 | Singlet | 3H | 8-CH₃ |

Justification of Assignments:

-

The hydroxyl proton is expected to be significantly downfield and appear as a broad singlet due to hydrogen bonding.[5]

-

The five protons of the 4-phenyl group will likely appear as a complex multiplet.

-

The aromatic protons on the coumarin ring (H-5 and H-6) will appear as doublets due to coupling with each other. H-5 is generally downfield compared to H-6.

-

The vinylic proton H-3 is a characteristic singlet for 4-substituted coumarins.

-

The methyl protons at position 8 will appear as a singlet in the upfield region.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR chemical shifts are tabulated below, based on established values for substituted coumarins.[8]

| Chemical Shift (δ, ppm) | Assignment |

| ~161 | C-2 (Lactone C=O) |

| ~155 | C-7 (C-OH) |

| ~154 | C-8a |

| ~153 | C-4 (C-Phenyl) |

| ~135 | C-1' (Phenyl ipso-carbon) |

| ~129-130 | Phenyl carbons |

| ~126 | C-5 |

| ~113 | C-6 |

| ~112 | C-4a |

| ~110 | C-3 |

| ~108 | C-8 |

| ~9 | 8-CH₃ |

Rationale for Chemical Shifts:

-

The lactone carbonyl carbon (C-2) is the most downfield signal.

-

Carbons bearing electronegative oxygen atoms (C-7, C-8a, C-4) appear at lower field strengths.

-

The quaternary carbons (C-4a, C-8a, C-4, C-1') can be distinguished from protonated carbons using a DEPT experiment.

-

The methyl carbon is found in the far upfield region.

DOT Diagram of Spectroscopic Workflow:

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The combination of IR and NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The IR spectrum confirms the presence of key functional groups, while 1D and 2D NMR experiments allow for the complete assignment of the carbon-hydrogen framework. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists engaged in the synthesis, isolation, and analysis of this and related coumarin derivatives, ensuring the integrity and accuracy of their research. For absolute confirmation, it is always recommended to compare experimentally obtained data with a verified reference standard.

References

- Guang-Pu, Z., Hong-Kun, Z., & Yan-Hong, L. (2012). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Spectroscopy and Spectral Analysis, 32(8), 2115-2119.

-

ResearchGate. (n.d.). The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Retrieved from [Link]

- Zhang, Y., Zhu, A., Li, Q., Li, L., Zhao, Y., & Wang, J. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances, 4(68), 36235-36240.

-

PubChem. (n.d.). 4-Phenylcoumarin. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxycoumarin. Retrieved from [Link]

- Rahayu, D. U. C., Al-Laily, R. S., Khalwani, D. A., Anjani, A., & Sugita, P. (2022). Microwave-Assisted Synthesis of 4-Methyl Coumarins, Their Antioxidant and Antibacterial Activities. Indonesian Journal of Chemistry, 22(1), 1-12.

-

SpectraBase. (n.d.). 4-Methyl-3-phenyl-coumarin. Retrieved from [Link]

- Odame, F., Boadi, N. O., Nanga, S., Aniagyei, A., & Hosten, E. (2022). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 13(3), 275-286.

- Lafta, S. J., et al. (2013). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11(4).

-

Matrix Fine Chemicals. (n.d.). 7-HYDROXY-2H-CHROMEN-2-ONE. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 7-hydroxy-4-methyl-2H-chromen-2-one. Retrieved from [Link]

- Glamočlija, J., Stojković, D., Soković, M., Vukić, M., Kostić, M., & Petrović, V. (2014). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society, 79(10), 1213-1221.

-

PubChem. (n.d.). 7-Hydroxy-4-phenylcoumarin. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-phenylcoumarin. Retrieved from [Link]

-

PubChem. (n.d.). 7-hydroxy-3-phenyl-2H-chromen-2-one. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

- Hankare, P. P., Jagtap, A. H., Chavan, S. S., & Battase, P. S. (2001). Synthesis, characterisation and X-ray diffraction studies of 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin. Indian Journal of Chemistry - Section B, 40(12), 1203-1206.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Hydroxycoumarin | C9H6O3 | CID 54682930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aseestant.ceon.rs [aseestant.ceon.rs]

discovery and history of 4-phenylcoumarin derivatives

An In-Depth Technical Guide to the Discovery and History of 4-Phenylcoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcoumarins, a subclass of neoflavonoids, represent a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the discovery and historical development of these compounds. It delves into the evolution of their synthesis, from classical condensation reactions to modern transition-metal-catalyzed methodologies, and examines their extensive pharmacological applications, including their roles as anticoagulants, anticancer agents, and antiviral therapeutics. Through detailed protocols, mechanistic diagrams, and quantitative data, this document offers researchers and drug development professionals a thorough understanding of the scientific journey and therapeutic potential of 4-phenylcoumarin derivatives.

Introduction: The Rise of a Privileged Scaffold

Coumarins are a large class of naturally occurring benzopyrone compounds first isolated from the tonka bean (Dipteryx odorata)[1]. While the basic coumarin structure is common, substitution at its various positions gives rise to a vast library of derivatives with diverse pharmacological profiles[2]. Among these, the 4-phenylcoumarin scaffold (also known as a neoflavone) has garnered significant attention from the medicinal and organic chemistry communities[3]. These compounds, where a phenyl group is attached at the C4 position of the benzopyran-2-one core, exhibit a wide spectrum of biological activities, establishing them as a crucial privileged structure in drug discovery[2][3].

The unique structural arrangement of 4-phenylcoumarins, isomeric to flavones and isoflavones, provides a versatile backbone for chemical modification, allowing for the fine-tuning of their biological effects[3]. Their activities range from anticoagulant to anticancer, anti-inflammatory, neuroprotective, and antiviral, making them a subject of intense investigation[4][5][6]. This guide traces the historical arc of these fascinating molecules, from their initial discovery to the sophisticated synthetic strategies and pharmacological evaluations that define the current state of research.

Historical Perspective and Classical Synthesis

The history of 4-phenylcoumarins is intrinsically linked to the broader history of coumarin chemistry. The foundational methods for constructing the coumarin core laid the groundwork for accessing the 4-phenyl substituted analogues.

The Pechmann Condensation: A Cornerstone in Coumarin Synthesis

The most prominent and historically significant method for synthesizing coumarins, including 4-phenyl derivatives, is the Pechmann condensation, first reported by German chemist Hans von Pechmann[3]. This reaction traditionally involves the acid-catalyzed condensation of a phenol with a β-keto ester[3]. For the synthesis of 4-phenylcoumarins, ethyl benzoylacetate (a β-keto ester bearing a phenyl group) is a common starting material.

The reaction is typically catalyzed by strong protic acids like sulfuric acid or trifluoroacetic acid, or by Lewis acids[3]. Despite its long history, the precise mechanism of the Pechmann condensation remains a subject of discussion[3]. The generally accepted pathway involves initial transesterification followed by an intramolecular cyclization (Michael addition) and subsequent dehydration.

The enduring utility of the Pechmann condensation lies in its simplicity and use of readily available starting materials. However, the harsh acidic conditions, high temperatures, and often low yields for certain substrates prompted the development of more efficient and milder synthetic alternatives[3][7].

The Evolution of Synthetic Methodologies

As the pharmacological importance of 4-phenylcoumarins became evident, the demand for more efficient, versatile, and scalable synthetic routes grew. This led to a shift from classical methods to modern, often catalytic, approaches.

Classical vs. Modern Synthetic Approaches

The diagram below illustrates the conceptual difference between the classical Pechmann condensation and a modern transition-metal-catalyzed cross-coupling approach for the synthesis of 4-phenylcoumarins.

Caption: Comparison of Classical and Modern Synthetic Routes.

Modern Catalytic Methods

The limitations of classical methods spurred the development of novel synthetic strategies, many of which rely on transition-metal catalysis. These methods offer milder reaction conditions, higher yields, and greater functional group tolerance.

-

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki and Stille couplings have been widely used to introduce the phenyl group at the C4 position[3]. These methods typically start with a 4-halocoumarin or another activated coumarin intermediate and couple it with a phenylboronic acid (Suzuki) or a phenyltin reagent (Stille)[3][7].

-

Heck-Type Reactions: The palladium-catalyzed Heck reaction provides another route, often involving the coupling of aryl halides with alkenes, which can be adapted for coumarin synthesis[3].

-

C-H Bond Functionalization: More recently, transition-metal-catalyzed C-H bond functionalization has emerged as an atom-economical approach. This strategy allows for the direct coupling of a coumarin core with an aromatic C-H bond, avoiding the need for pre-functionalized starting materials[3][8].

The development of solvent-free reaction conditions and the use of recyclable catalysts like molybdate sulfuric acid or various metal halides (e.g., ZrCl₄, VCl₃) further highlight the trend towards more environmentally benign and efficient syntheses[3].

Medicinal Chemistry and Pharmacological Applications

4-Phenylcoumarin derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development.

Anticoagulant Activity